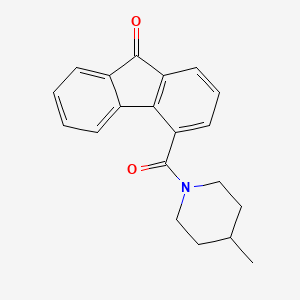

4-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The closest compound I found is “3-(4-Methyl-piperidine-1-carbonyl)-”, which has a CAS Number: 436810-99-0 and a molecular weight of 263.34 . Another related compound is “4-METHYL-N-(1-(4-METHYL-PIPERIDINE-1-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE” with a CAS Number: 297146-04-4 and a molecular weight of 362.476 .

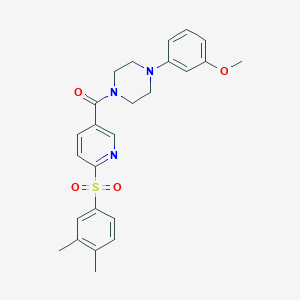

Molecular Structure Analysis

The molecular structure of these compounds can be complex. For instance, “4-METHYL-N-(1-(4-METHYL-PIPERIDINE-1-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE” has a linear formula of C23H26N2O2 .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its structure and the functional groups it contains. For example, “3-(4-Methyl-piperidine-1-carbonyl)-” has properties such as a melting point, boiling point, and density .科学的研究の応用

Synthesis and Characterization of Complexes

The compound 4-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one and its derivatives have been utilized in the synthesis and characterization of novel complexes. For instance, gold complexes incorporating the (fluoren-9-ylidene)methanedithiolato ligand, derived from piperidinium 9H-fluorene-9-carbodithioate, have been synthesized. These complexes exhibit photoluminescence at 77 K, indicating potential applications in materials science, especially in luminescence-based sensors and devices (Vicente et al., 2004).

Solid Phase Peptide Synthesis

This compound is closely related to the 9-fluorenylmethoxycarbonyl (Fmoc) group, widely used in solid phase peptide synthesis (SPPS) for amino acid protection. The efficiency of Fmoc removal, a critical step in SPPS, has been compared using different deprotection reagents including 4-methylpiperidine. The study highlights the importance of reagent selection in optimizing peptide synthesis processes (Luna et al., 2016).

Photocatalytic Applications

The fluorene derivative, 9-fluorenone, has been employed as a photocatalyst for the oxidation of non-activated alcohols and the oxygenation of tertiary amines under blue light-emitting diode irradiation. These findings underscore the potential of fluorene derivatives in photocatalytic applications, offering a greener alternative for chemical transformations (Zhang et al., 2020).

Metal-Free Catalysis

9-Fluorenone, closely related to this compound, serves as a metal-free catalyst for the selective oxidation of alcohols to carbonyl compounds using air or oxygen as the oxidant. This approach represents an environmentally friendly and efficient method for the oxidation of various substrates, including steroids, without the need for metal catalysts (Schilling et al., 2018).

Antimycobacterial Activity

Spiro-piperidin-4-ones, which can be synthesized from fluorene derivatives, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. This highlights the potential of fluorene-based compounds in the development of new antimycobacterial agents (Kumar et al., 2008).

Safety and Hazards

作用機序

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been shown to have various pharmacological applications . For instance, some piperidine derivatives have been found to inhibit certain enzymes, leading to potential therapeutic effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .

Result of Action

Piperidine derivatives have been associated with various pharmacological effects, depending on their specific structures and targets .

特性

IUPAC Name |

4-(4-methylpiperidine-1-carbonyl)fluoren-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-13-9-11-21(12-10-13)20(23)17-8-4-7-16-18(17)14-5-2-3-6-15(14)19(16)22/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOCLPMYJPNAEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethylpropyl)(4-fluorophenyl)amino]acetamide](/img/structure/B2759358.png)

![tert-butyl 4-[(E)-2-cyanovinyl]piperidine-1-carboxylate](/img/structure/B2759361.png)

![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2759365.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2759367.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B2759368.png)

![diethyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2759369.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride](/img/structure/B2759371.png)

![3-[N-(2-carboxyethyl)-2-methoxy-5-nitroanilino]propanoic acid](/img/structure/B2759375.png)